molecular formula C12H10ClN3OS B3013650 5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide CAS No. 898648-42-5

5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide

Cat. No.: B3013650
CAS No.: 898648-42-5
M. Wt: 279.74
InChI Key: PUEKGXAIKJKFNR-UHFFFAOYSA-N
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Description

5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom, a methylthio group, and a phenyl group attached to a carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid with aniline under specific conditions to form the desired carboxamide. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the carboxamide group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound is structurally similar but lacks the phenyl group attached to the carboxamide.

    5-chloro-2-(methylthio)-N-phenylpyrimidine: Similar structure but without the carboxamide group.

Uniqueness

What sets 5-chloro-2-(methylthio)-N-phenylpyrimidine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c1-18-12-14-7-9(13)10(16-12)11(17)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEKGXAIKJKFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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